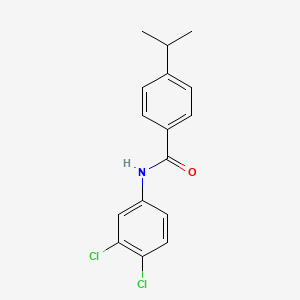
4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as CMO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMO belongs to the class of oxazolone derivatives, which are known for their diverse biological activities such as anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as NF-κB and MAPK. These pathways play a crucial role in the regulation of cell growth, inflammation, and immune responses. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activation of NF-κB and MAPK pathways, leading to the downregulation of various pro-inflammatory cytokines and growth factors.
Biochemical and Physiological Effects:
4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one induces apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In addition, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In inflammation, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA.
実験室実験の利点と制限
The advantages of using 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be easily synthesized in the laboratory using simple reaction conditions and is relatively inexpensive compared to other drugs. However, the limitations of using 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its low solubility in water, which can affect its bioavailability and efficacy. In addition, the mechanism of action of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
The potential therapeutic applications of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one are vast, and future research should focus on exploring its efficacy and safety in various diseases. In cancer research, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be used in combination with other chemotherapeutic agents to improve their efficacy and reduce their toxicity. In addition, the development of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one analogs with improved solubility and bioavailability can enhance its therapeutic potential. In inflammation and microbial infections, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be further studied to elucidate its mechanism of action and optimize its therapeutic potential. Furthermore, the use of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in other diseases such as neurodegenerative disorders and autoimmune diseases should be explored.
合成法
The synthesis of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and 4-chlorophenylacetic acid followed by cyclization with urea. The reaction is carried out in the presence of a catalyst such as acetic anhydride and acetic acid. The yield of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
科学的研究の応用
4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In cancer research, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. In addition, 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c1-22-15-7-2-10(8-13(15)19)9-14-17(21)23-16(20-14)11-3-5-12(18)6-4-11/h2-9H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNYDCJMMJSKQO-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)



![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)


![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)

![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)
![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)